Hydrogen-Bond Pharmacophore Divergence: N1- vs. C4-Substituted Isomer
The N1-substituted target compound presents a fundamentally different hydrogen-bonding pharmacophore compared to its C4-substituted positional isomer. The target compound has zero hydrogen-bond donor (HBD) atoms and three hydrogen-bond acceptor (HBA) atoms, with a topological polar surface area (TPSA) of 20.3 Ų [1]. In contrast, 4-(3,4-difluorophenyl)pyrrolidin-2-one retains one HBD (the lactam NH) and possesses one HBA, with a predicted TPSA of approximately 29.1 Ų . This divergence means the two isomers cannot interchangeably engage protein targets that require a specific HBD/HBA pattern.
| Evidence Dimension | Hydrogen-bond donor/acceptor count and topological polar surface area |
|---|---|
| Target Compound Data | HBD = 0, HBA = 3, TPSA = 20.3 Ų |
| Comparator Or Baseline | 4-(3,4-Difluorophenyl)pyrrolidin-2-one: HBD = 1, HBA = 1, TPSA ≈ 29.1 Ų |
| Quantified Difference | ΔHBD = −1, ΔHBA = +2, ΔTPSA ≈ −8.8 Ų (≈30% reduction) |
| Conditions | Computed molecular descriptors; PubChem (Cactvs) and Fluorochem product datasheet |
Why This Matters
A 30% lower TPSA and absence of HBD in the target compound predicts superior passive membrane permeability and blood-brain barrier penetration, directly impacting procurement decisions for CNS-targeted screening libraries.
- [1] PubChem Compound Summary for CID 643351, 1-(3,4-Difluorophenyl)pyrrolidin-2-one. HBD = 0, HBA = 3, TPSA = 20.3 Ų, XLogP3 = 1.5. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/186667-85-6 (accessed 2026-04-27). View Source
